molecular formula C15H16F3N3O4 B2860593 1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097916-26-0

1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No. B2860593
CAS RN: 2097916-26-0
M. Wt: 359.305
InChI Key: RHFVNIRUMSUVGC-UHFFFAOYSA-N
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Description

The compound “1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione” is a complex organic molecule that contains several functional groups, including a furan ring, a piperidine ring, and an imidazolidine-2,4-dione group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The presence of the furan, piperidine, and imidazolidine rings would likely impart a certain degree of rigidity to the molecule, affecting its conformation and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence and position of its functional groups. For instance, the furan ring is aromatic and relatively stable, but can undergo electrophilic substitution. The piperidine ring is a secondary amine and can participate in reactions typical of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would depend on the strength of intermolecular forces .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with furan and imidazolidine-2,4-dione motifs are synthesized through various methods and their structures analyzed using techniques such as FT-IR spectroscopy and NMR chemical shifts. For example, the synthesis of novel compounds through chemical transformations involving furan derivatives and imidazolidine-2,4-dione analogs has been explored. These studies include density functional theory (DFT) calculations to understand the molecular structure and properties (Halim & Ibrahim, 2021).

Antimicrobial and Anticancer Activity

Several derivatives, including piperazine-2,6-dione and imidazolidine-2,4-dione derivatives, have been synthesized and evaluated for their potential anticancer activity. The structural modifications in these compounds are aimed at exploring their biological activity against various cancer cell lines, indicating the therapeutic potential of such derivatives (Kumar, Kumar, Roy, & Sondhi, 2013).

Chemical Properties and Applications

The synthesis and analysis of compounds with furan and imidazolidine-2,4-dione components include studies on their electronic absorption spectra, nonlinear optical properties, and thermodynamic properties. These analyses contribute to understanding the structure-activity relationship (SAR) and their potential applications in materials science and as biochemical probes (Halim & Ibrahim, 2021).

Novel Syntheses and Methodologies

Research also focuses on developing new synthetic methodologies for constructing complex molecules containing furan and imidazolidine-2,4-dione units. This includes multicomponent reactions, domino reactions, and the use of metal-free conditions to synthesize sulfonylated furan derivatives and related compounds, showcasing the versatility of these motifs in organic synthesis (Cui, Zhu, Li, & Cao, 2018).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. Further studies would be needed to determine this .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety assessments would need to be conducted to determine this .

Future Directions

Future research on this compound could involve exploring its synthesis, reactivity, and potential applications. If it shows promising biological activity, it could be developed into a drug .

properties

IUPAC Name

1-[1-(furan-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O4/c16-15(17,18)9-21-12(22)8-20(14(21)24)10-3-5-19(6-4-10)13(23)11-2-1-7-25-11/h1-2,7,10H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFVNIRUMSUVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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